molecular formula C12H17N5O4 B1671360 Entecavir hydrate CAS No. 209216-23-9

Entecavir hydrate

Cat. No.: B1671360
CAS No.: 209216-23-9
M. Wt: 295.29 g/mol
InChI Key: YXPVEXCTPGULBZ-JBDQBEHPSA-N
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Safety and Hazards

Entecavir is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It may also cause respiratory system irritation . In terms of medical side effects, the most common include headache, insomnia, fatigue, dizziness, somnolence, vomiting, diarrhea, nausea, dyspepsia, and increased liver enzyme levels .

Future Directions

Entecavir holds promise beyond its original therapeutic indication . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . Therefore, it could potentially be used in oncology .

Biochemical Analysis

Biochemical Properties

Entecavir hydrate is a guanine analogue that inhibits all three steps in the viral replication process . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus (HBV) polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Cellular Effects

This compound has selective activity against hepatitis B virus (HBV), making it an effective treatment for patients with active viral replication, histological evidence of active disease, or persistent elevations in liver transaminases . It can lead to a significant reduction in mean HBV DNA levels and corresponding improvement in liver histology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its competition with the natural substrate deoxyguanosine triphosphate. This competition allows this compound to inhibit all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. One-year treatment with this compound is associated with a 5 to 7 log (10) reduction in mean HBV DNA levels and corresponding improvement in liver histology . The rate of virologic resistance is around 1 percent with up to five years of follow-up .

Metabolic Pathways

This compound is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system . It is efficiently phosphorylated to the active triphosphate form

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Entecavir Hydrate involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high selectivity and stereoselectivity, improving reaction conditions, and simplifying product purification methods .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Entecavir involves multiple steps starting from guanine. The key steps include bromination, cyclization, and deprotection.", "Starting Materials": [ "Guanine", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sodium dihydrogen phosphate", "Sodium chloride", "Sodium carbonate", "Methanol", "Acetic acid", "Acetic anhydride", "Dimethylformamide", "Trimethylsilyl chloride", "Triethylamine", "Methanesulfonic acid" ], "Reaction": [ "Bromination of guanine with bromine and sodium hydroxide in water to form 2-amino-6-bromo-9-(2-hydroxyethoxymethyl)purine", "Cyclization of the above compound with sodium dihydrogen phosphate and hydrogen peroxide in water to form 2,9-diisopropyl-6-oxo-9H-purin-2-yl bromomethyl ether", "Deprotection of the above compound with sodium chloride, sodium carbonate, and methanol to form 2,9-diisopropyl-6-oxo-9H-purin-2-yl methoxymethyl ether", "Acetylation of the above compound with acetic acid and acetic anhydride in dimethylformamide to form 2,9-diisopropyl-6-oxo-9H-purin-2-yl acetyloxymethyl ether", "Trimethylsilylation of the above compound with trimethylsilyl chloride and triethylamine in dichloromethane to form 2,9-diisopropyl-6-oxo-9H-purin-2-yl trimethylsilyloxymethyl ether", "Deprotection of the above compound with methanesulfonic acid in water to form Entecavir" ] }

CAS No.

209216-23-9

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1

InChI Key

YXPVEXCTPGULBZ-JBDQBEHPSA-N

Isomeric SMILES

C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O

Appearance

Solid powder

Color/Form

White to off white powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C)
In water, 2.4X10+3 mg/L, temp not specified
6.59e+00 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-200475;  BMS 200475;  BMS200475;  BMS 200475-01;  BMS-200475-01;  Entecavir hydrate;  Entecavir monohydrate;  Baraclude.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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